molecular formula C₈H₁₄N₂O₄ B143997 Diisopropyl azodicarboxylate CAS No. 2446-83-5

Diisopropyl azodicarboxylate

Cat. No. B143997
CAS RN: 2446-83-5
M. Wt: 202.21 g/mol
InChI Key: VVWRJUBEIPHGQF-MDZDMXLPSA-N
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Patent
US08871782B2

Procedure details

Alternatively, a compound of Formula XXXV can react with a 1H-imidazo[4,5-c]quinolinol of Formula XXIII under the Mitsunobu reaction conditions described in step (9) of Reaction Scheme I. For example, combining a 1H-imidazo[4,5-c]quinolinol of Formula XXIII, triphenylphosphine, and tert-butyl 4-hydroxy-1-piperdinecarboxylate in THF at 5° C. or ambient temperature and slowly adding diisopropyl azodicarboxylate provides a compound of Formula XXXVII wherein Za is a bond and R10 is pentylene.
[Compound]
Name
Formula XXXV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C3C=CC=CC=3N=CC=2[N:3]=[C:2]1[OH:14].C1(P([C:28]2[CH:33]=[CH:32]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.OC1CC[N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])C)=[O:42])CC1.C1C[O:51]CC1>>[N:3]([C:2]([O:14][CH:33]([CH3:32])[CH3:28])=[O:51])=[N:38][C:41]([O:43][CH:44]([CH3:46])[CH3:47])=[O:42]

Inputs

Step One
Name
Formula XXXV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=2C=NC=3C=CC=CC3C21)O
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=2C=NC=3C=CC=CC3C21)O
Step Three
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in step (9) of Reaction Scheme I
CUSTOM
Type
CUSTOM
Details
at 5° C.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08871782B2

Procedure details

Alternatively, a compound of Formula XXXV can react with a 1H-imidazo[4,5-c]quinolinol of Formula XXIII under the Mitsunobu reaction conditions described in step (9) of Reaction Scheme I. For example, combining a 1H-imidazo[4,5-c]quinolinol of Formula XXIII, triphenylphosphine, and tert-butyl 4-hydroxy-1-piperdinecarboxylate in THF at 5° C. or ambient temperature and slowly adding diisopropyl azodicarboxylate provides a compound of Formula XXXVII wherein Za is a bond and R10 is pentylene.
[Compound]
Name
Formula XXXV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C3C=CC=CC=3N=CC=2[N:3]=[C:2]1[OH:14].C1(P([C:28]2[CH:33]=[CH:32]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.OC1CC[N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])C)=[O:42])CC1.C1C[O:51]CC1>>[N:3]([C:2]([O:14][CH:33]([CH3:32])[CH3:28])=[O:51])=[N:38][C:41]([O:43][CH:44]([CH3:46])[CH3:47])=[O:42]

Inputs

Step One
Name
Formula XXXV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=2C=NC=3C=CC=CC3C21)O
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=2C=NC=3C=CC=CC3C21)O
Step Three
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in step (9) of Reaction Scheme I
CUSTOM
Type
CUSTOM
Details
at 5° C.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.